1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol
Description
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol is a diaryl-substituted ethanol derivative featuring a phenyl group and a 4-(trifluoromethyl)phenyl group attached to the same carbon atom. Notably, its enantiomerically pure form, (R)-1-[4-(trifluoromethyl)phenyl]ethanol, has been synthesized via asymmetric reduction using recombinant Escherichia coli cells, demonstrating high enantioselectivity and efficacy as an HIV antagonist . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the diaryl structure may influence binding affinity to biological targets.
Structure
3D Structure
Properties
Molecular Formula |
C15H13F3O |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-phenyl-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C15H13F3O/c1-14(19,11-5-3-2-4-6-11)12-7-9-13(10-8-12)15(16,17)18/h2-10,19H,1H3 |
InChI Key |
PZFVDFSXLOSQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol can be synthesized through several methods. One common approach involves the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic method yields optically pure ®-1-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol with high enantioselectivity .
Industrial Production Methods
In industrial settings, the compound can be produced using chemical synthesis methods that involve the reduction of 4-(trifluoromethyl)acetophenone. The reaction is typically carried out in a polar organic solvent-aqueous medium to enhance the catalytic efficiency and yield .
Chemical Reactions Analysis
General Reactivity and Reaction Types
The compound’s trifluoromethyl group enhances its polar nature and reactivity, enabling participation in:
-
Esterification : Reacts with carboxylic acids (e.g., acetic acid) under acidic conditions.
-
Substitution : Engages in nucleophilic substitution due to the hydroxyl group’s reactivity.
-
Oxidation : Converts to ketones or aldehydes via oxidation.
Analytical Methods
4.1. Chiral HPLC Separation
Enantiomers are resolved using columns like Chiralcel OD-H with hexane/IPA eluents. For example:
| Parameter | Value |
|---|---|
| Column | Chiralcel OD-H |
| Eluent | Hexane/IPA (99.5:0.5) |
| Flow Rate | 1 mL/min |
Retention times for (R)- and (S)-enantiomers are 28.091 and 30.730 min, respectively .
Key Research Findings
-
Catalytic Efficiency : Biocatalytic methods achieve near-complete conversion (95.98% area% for (R)-enantiomer) under optimized conditions .
-
Solvent Effects : Isopropanol increases substrate solubility (663.6 mg/L vs. 410.9 mg/L in buffer) and cell membrane permeability .
-
Enzymatic Resolution : Lipase PS provides enantiomeric ratios (E > 200) with high yield in organic solvents .
This compound’s unique trifluoromethyl substitution enables diverse applications in organic synthesis and asymmetric catalysis, supported by robust analytical methods for enantiomer characterization.
Scientific Research Applications
Pharmaceutical Applications
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol is primarily recognized for its role as a building block in drug development. Its structural properties allow it to serve as an important intermediate in synthesizing various pharmaceuticals.
Key Pharmaceutical Uses:
- Building Block for Drug Synthesis: The compound is utilized in the synthesis of neuroprotective agents and chemokine CCR5 antagonists, which are significant in treating diseases such as HIV and neurodegenerative disorders .
- Chiral Building Block: It acts as a chiral precursor in the synthesis of compounds with specific biological activities, enhancing the efficacy and selectivity of therapeutic agents .
| Application | Description |
|---|---|
| Neuroprotective Compounds | Used in synthesizing neuroprotective agents that target specific pathways in neurodegeneration. |
| CCR5 Antagonists | Important intermediate for developing drugs that inhibit CCR5, a co-receptor used by HIV to enter cells. |
Agricultural Chemical Applications
The compound also shows potential in agricultural chemistry. Its unique properties can be leveraged to develop new agrochemicals that enhance crop protection and growth.
Potential Agricultural Uses:
- Pesticide Development: Due to its chemical stability and reactivity, it can be modified to create effective pesticides or herbicides that target specific pests while minimizing environmental impact.
- Plant Growth Regulators: It may be explored for use as a plant growth regulator, improving crop yields and resilience against environmental stressors.
Biotransformation Studies
Research has demonstrated that this compound can be involved in biotransformation processes. These studies focus on its interactions within biological systems and its potential to catalyze reactions using whole-cell systems.
Biotransformation Highlights:
- Whole-Cell Catalysis: It has been used effectively in biotransformation reactions involving recombinant E. coli, showcasing its ability to produce valuable chiral compounds with high yields .
- Optimization of Reaction Conditions: Studies have shown that optimizing reaction conditions can significantly enhance the productivity of biotransformation processes involving this compound .
| Biotransformation Process | Description |
|---|---|
| Whole-Cell Reactions | Utilization of engineered E. coli for producing chiral alcohols from ketones with high efficiency. |
| Medium Engineering | Adjustments in growth media have been shown to improve yields during biotransformation reactions. |
Case Study 1: Neuroprotective Compound Synthesis
In a study focused on synthesizing neuroprotective agents, researchers utilized this compound as a chiral building block. The resultant compounds demonstrated significant neuroprotective activity against oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases .
Case Study 2: Biocatalytic Production
A biocatalytic process involving recombinant E. coli was developed to convert 3'-(trifluoromethyl)acetophenone into (R)-1-[3-(trifluoromethyl)phenyl]ethanol with high optical purity (>99%). This method showcased the compound's utility in producing chiral intermediates for pharmaceutical applications efficiently .
Mechanism of Action
The mechanism of action of 1-phenyl-1-[4-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate for compounds that inhibit chemokine receptors, thereby blocking the entry of certain viruses into cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Trifluoromethyl-Substituted Ethanol Derivatives
Key Compounds :
- 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol
- (R)-1-[4-(Trifluoromethyl)phenyl]ethanol
- 2,2,2-Trifluoro-1-(p-tolyl)ethanol
Analysis: The diaryl substitution in this compound increases steric bulk compared to mono-aryl analogs like (R)-1-[4-(trifluoromethyl)phenyl]ethanol. This may enhance target specificity but reduce solubility. The trifluoromethyl group in all three compounds improves resistance to oxidative metabolism, a critical feature in drug design.
Ethanol Derivatives with Heterocyclic Moieties
Key Compounds :
- (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
- 2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol
Analysis: The triazole-thio-ethanol derivatives exhibit extended π-systems and hydrogen-bonding capabilities due to the triazole ring, which could enhance interactions with enzymes or receptors. However, the target compound’s simplicity may offer advantages in synthetic scalability and pharmacokinetics.
Fluorophenyl-Substituted Ethanol Derivatives
Key Compounds :
- 1-(2-Fluorophenyl)ethanol
- 1-(4-Fluorophenyl)-5-methyl-1H-pyrazol-4-yl)ethanone
Thiadiazole and Pyrazole Derivatives
Key Compounds :
- 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
- 1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl]-piperazinyl)ethanone
Analysis :
Heterocyclic derivatives often exhibit broader enzyme inhibition profiles but face challenges in bioavailability. The target compound’s hydroxyl group may improve solubility, a key advantage in drug delivery.
Biological Activity
1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, also known as 1-[4-(trifluoromethyl)phenyl]ethan-1-ol, is a compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₉H₉F₃O
- Molecular Weight : 190.16 g/mol
- Physical State : Clear colorless to pale yellow liquid
- Boiling Point : Approximately 106-107 °C at 8 mm Hg
- Density : 1.237 g/mL at 25 °C
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Acid-Catalyzed Reactions : Utilizing specific acids to facilitate the reaction between phenolic compounds and trifluoromethylated substrates.
- Biocatalytic Processes : Employing recombinant E. coli strains for the reduction of precursor compounds to yield the desired alcohol form with high enantiomeric purity .
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its neuroprotective effects.
- Anti-inflammatory Activity : Similar compounds in its class have demonstrated significant anti-inflammatory properties, making it a candidate for further exploration in therapeutic applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds and their implications:
- Neuroprotective Effects : A study highlighted the use of a derivative of this compound in synthesizing neuroprotective agents. These compounds showed promise in reducing oxidative stress in neuronal cells .
- Anti-inflammatory Activity : Compounds structurally similar to this compound exhibited IC50 values comparable to established anti-inflammatory drugs like diclofenac sodium, indicating potential therapeutic applications .
- Biocatalytic Applications : The compound has been utilized in biocatalytic processes to enhance the production of optically pure forms, demonstrating its utility in pharmaceutical synthesis .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[o-(Trifluoromethyl)phenyl]ethanol | C₉H₉F₃O | Different positioning of trifluoromethyl group |
| (S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C₉H₉F₃O | Enantiomeric form; potential differences in activity |
| α-Methyl-4-trifluoromethylbenzyl alcohol | C₁₀H₁₁F₃O | Contains an additional methyl group |
This table illustrates how structural variations can influence biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
